(4-Tert-butyl-1,3-oxazol-2-yl)methanol

Overview

Description

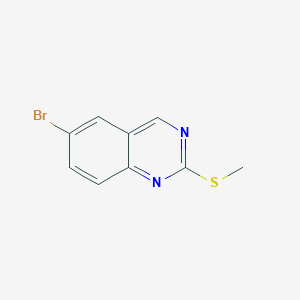

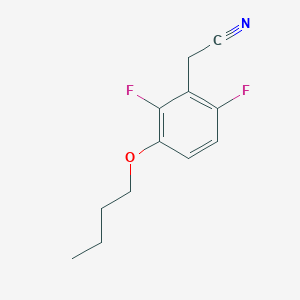

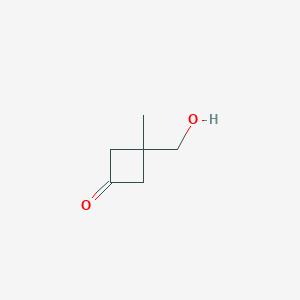

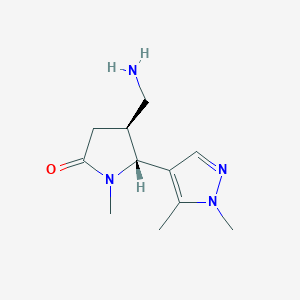

“(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.2 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for “(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is 1S/C8H13NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3 . This indicates that the compound contains a tert-butyl group attached to an oxazole ring, which in turn is attached to a methanol group .Physical And Chemical Properties Analysis

“(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 155.2 .Scientific Research Applications

Industrial and Environmental Implications

Industrial Solvent and Fuel : Methanol is recognized for its increasing importance as an industrial feedstock and commonly used solvent. Its industrial applications are diverse, including uses in automotive fuels, solvents, antifreeze fluids, and cleaning products. The case of an industrial consultant exposed to methanol during tank cleaning highlights the compound's industrial significance and the need for safety measures during handling (Downie et al., 1992).

Environmental Biomonitoring : The synthetic fragrance 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral) is widely used in various consumer products. A study on its metabolites in the urine of children and adolescents in Germany emphasizes the environmental and health monitoring aspects, with implications for exposure reduction and health safety (Murawski et al., 2020).

Medical and Toxicological Research

Treatment of Methanol Poisoning : The use of 4-methylpyrazole (4-MP), a potent inhibitor of alcohol dehydrogenase, is documented in the treatment of methanol poisoning. It's an alternative to traditional ethanol therapy, highlighting its relevance in clinical toxicology and emergency medicine (Baud et al., 1986).

Kinetics of Methanol and Ethanol : Studies on the interactions between 4-methylpyrazole and ethanol in humans provide valuable insights into the kinetics of these substances, essential for understanding their metabolic pathways and implications for treatments in cases of intoxication (Jacobsen et al., 1996).

Toxicokinetics in Humans : Research on the toxicokinetics of methyl tert-butyl ether (MTBE) and its metabolites in humans contributes to our understanding of exposure and risk assessment, relevant for occupational health and public safety (Nihlen et al., 1999).

Safety And Hazards

“(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Oxazole derivatives, such as “(4-Tert-butyl-1,3-oxazol-2-yl)methanol”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research will likely focus on synthesizing new oxazole derivatives and exploring their potential therapeutic applications .

properties

IUPAC Name |

(4-tert-butyl-1,3-oxazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOBTGZHSWTVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Tert-butyl-1,3-oxazol-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)